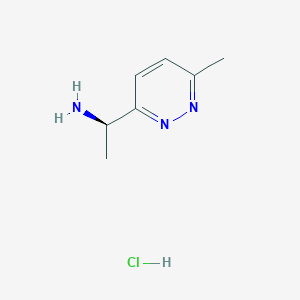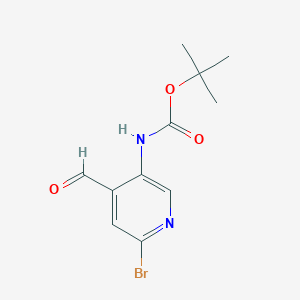![molecular formula C6H3BrIN3O B13037530 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of halogen atoms and an amino group on an isoxazolo[4,5-c]pyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine typically involves the halogenation of an isoxazolo[4,5-c]pyridine precursor. The process begins with the preparation of the isoxazolo[4,5-c]pyridine core, followed by the introduction of bromine and iodine atoms at specific positions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable halogenation and substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amino group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-bromo-7-chloroisoxazolo[4,5-c]pyridine
- 3-Amino-4-fluoro-7-iodoisoxazolo[4,5-c]pyridine
- 3-Amino-4-bromo-7-methoxyisoxazolo[4,5-c]pyridine
Uniqueness
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is unique due to the specific combination of bromine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it a valuable scaffold for various applications.
Propriétés
Formule moléculaire |
C6H3BrIN3O |
|---|---|
Poids moléculaire |
339.92 g/mol |
Nom IUPAC |
4-bromo-7-iodo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3BrIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
Clé InChI |
MPZXJYAORUYUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=NO2)N)C(=N1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)





